1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine
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Overview
Description
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C9H13FN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine and propan-1-amine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies to understand its biological activity and interactions with biomolecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-2-yl)propan-1-amine: A similar compound with a methoxy group at a different position on the pyridine ring.
1-(6-Methoxypyridin-3-yl)propan-2-amine: Another derivative with a different substitution pattern.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: A structurally related compound with a pyrrolidine ring.
Uniqueness
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is unique due to the specific positioning of the fluoro and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer specific properties that are advantageous for certain applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3 |
InChI Key |
NBQUAPHXAMINTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=CC(=C1)F)OC)N |
Origin of Product |
United States |
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